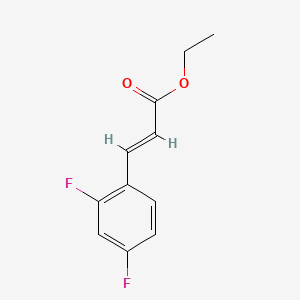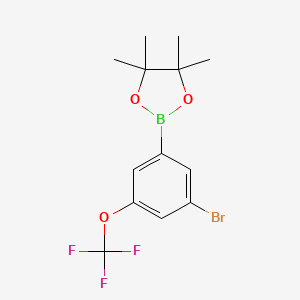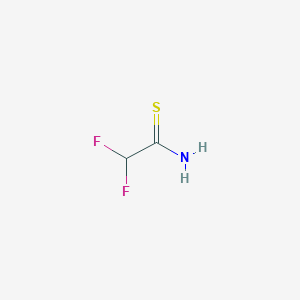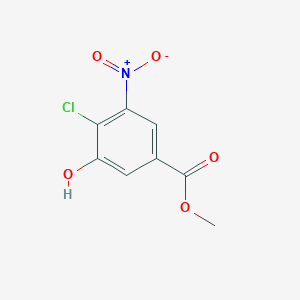
Ethyl 3-(2,4-difluorophenyl)acrylate
Descripción general
Descripción
Ethyl 3-(2,4-difluorophenyl)acrylate is a chemical compound with the molecular formula C11H10F2O2. It has an average mass of 212.193 Da and a monoisotopic mass of 212.064880 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a difluorophenyl group attached to an acrylate ester . Further structural analysis would require more specific data or experimental results.
Physical And Chemical Properties Analysis
This compound, like other acrylates, is likely to exhibit properties such as transparency, flexibility, toughness, and hardness. Acrylates also have good heat and oil resistance and can endure high temperatures when in oil or exposed to dry heat .
Aplicaciones Científicas De Investigación
Polymer and Material Science
- Polymer Manufacturing and Detoxification: Ethyl acrylate, a component of Ethyl 3-(2,4-difluorophenyl)acrylate, is extensively used in polymer manufacturing. Studies have shown that it reacts with glutathione and proteins, forming adducts important for detoxification in low concentrations (Potter & Tran, 1992).
- Electropolymerization and Material Properties: Electropolymerized ethyl acrylate derivatives, like 2-(3-thienyl)ethyl acrylate, exhibit interesting electrochemical properties, which are significant for material science applications (Hogervorst et al., 1993).
Chemical Synthesis and Reactions
- Synthesis of Fluorine- and Sulfur-Containing Compounds: this compound may act as a precursor in the synthesis of various fluorine- and sulfur-containing CH-acids, which have potential applications in organic chemistry and pharmaceuticals (Teplenicheva et al., 1997).
- Knoevenagel Condensation: This compound can be involved in Knoevenagel condensation reactions to create derivatives with specific chemical properties (Anselmi et al., 2001).
Corrosion Inhibition
- Corrosion Inhibition in Metals: Derivatives of this compound, like (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have shown efficacy as corrosion inhibitors for mild steel in acidic environments (Lgaz et al., 2017).
Advanced Polymer Applications
- Leather Industry: Acrylate derivatives are utilized in the leather industry for coatings and finishes. For example, copolymerization of 4-Chlorophenyl acrylate with methyl acrylate has been researched for such applications (Thamizharasi et al., 1999).
- Responsive Materials: Ethyl α-(aminomethyl)acrylate, a related compound, has been used to create pH/temperature-responsive materials in aqueous media, indicating potential applications in smart materials and stimuli-responsive systems (Kohsaka et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl (E)-3-(2,4-difluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDYGTPEQJOLBL-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)
![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)








![2-[(2-Methoxyphenyl)methoxy]acetic acid](/img/structure/B3110479.png)

